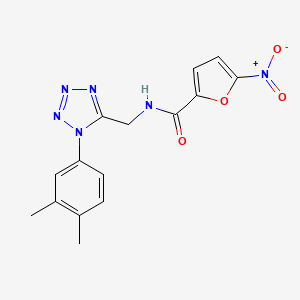

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide

Description

Development of Nitrofuran-Based Therapeutics

Nitrofurans represent one of the oldest classes of synthetic antimicrobial agents, with nitrofurantoin first introduced in the 1950s for urinary tract infections. Their mechanism involves bacterial nitroreductase-mediated activation, generating reactive intermediates that disrupt DNA replication, protein synthesis, and aerobic metabolism. Early derivatives like furazolidone and nifuroxazide demonstrated broad-spectrum activity against Gram-positive and Gram-negative pathogens, but their clinical utility was limited by systemic toxicity and mutagenic potential.

The structural hallmark of nitrofurans—a nitro group at the C5 position of the furan ring—enables selective toxicity in anaerobic environments, making them effective against intracellular pathogens such as Mycobacterium tuberculosis. For example, nitrofuranylamides exhibit MIC values as low as 0.0004–0.05 mg/L against drug-resistant M. tuberculosis strains, underscoring their potency.

Emergence of Tetrazole-Containing Agents

Tetrazoles, five-membered aromatic rings with four nitrogen atoms, gained prominence as bioisosteres for carboxylic acids due to their improved metabolic stability and membrane permeability. Drugs such as losartan (an angiotensin II receptor antagonist) and cefazolin (a cephalosporin antibiotic) utilize tetrazole moieties to enhance pharmacokinetic profiles. In antimicrobial contexts, tetrazoles contribute to metal ion chelation and target enzyme inhibition, as seen in β-lactamase inhibitors.

Properties

IUPAC Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O4/c1-9-3-4-11(7-10(9)2)20-13(17-18-19-20)8-16-15(22)12-5-6-14(25-12)21(23)24/h3-7H,8H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUGMCXZRKYOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features, including a tetrazole ring and a nitrofuran moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 374.36 g/mol. The compound consists of:

- Tetrazole Ring : Known for enhancing biological activity through interactions with various biomolecules.

- Nitrofuran Group : Associated with antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing nitrofuran groups often exhibit significant antimicrobial properties. For instance, studies have shown that similar nitrofuran derivatives demonstrate activity against a variety of bacterial strains, including resistant strains. This suggests that this compound may possess comparable antibacterial efficacy.

Anticancer Potential

The tetrazole moiety has been linked to anticancer activity in several studies. Compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, tetrazole derivatives have demonstrated inhibitory effects on BRAF(V600E), EGFR, and telomerase activities in cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial growth or cancer cell survival.

- DNA Intercalation : The nitrofuran group may allow the compound to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The nitro group can participate in redox reactions leading to oxidative stress in cells, which is particularly effective against rapidly dividing cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on various nitrofuran derivatives demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL . This suggests that this compound could potentially show similar or enhanced antimicrobial activity.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on tetrazole-containing compounds have shown significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. These studies reported IC50 values ranging from 10 µM to 50 µM depending on the specific structural modifications of the compounds . This highlights the potential for this compound to act as an effective anticancer agent.

Comparative Analysis with Similar Compounds

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against certain bacterial strains. Studies indicate that it can inhibit bacterial growth and reduce inflammation in animal models, making it a candidate for developing new antibacterial agents. The mechanism involves the interaction of the tetrazole ring with specific enzymes, potentially disrupting folate synthesis crucial for bacterial proliferation.

Anti-inflammatory Properties

Research has shown that N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide possesses anti-inflammatory effects. The nitro group in the structure may play a role in modulating inflammatory pathways, offering potential therapeutic benefits for conditions characterized by excessive inflammation.

Drug Design and Development

The unique structural features of this compound make it a valuable scaffold for drug design. Its ability to mimic biological molecules allows for the development of derivatives with enhanced biological activity. Computational studies, including molecular docking simulations, have been employed to predict interactions with various biological targets, facilitating the design of more effective therapeutics .

Materials Science

Nonlinear Optical Properties

The compound's structural characteristics suggest potential applications in nonlinear optics. Its tetrazole and nitrofuran components may contribute to its optical properties, making it suitable for use in photonic devices and materials that require specific light modulation capabilities . Studies indicate that compounds with similar structures exhibit favorable nonlinear optical responses, which could be explored further in this context .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically involves multi-step processes:

- Formation of the Tetrazole Ring: This can be achieved through reactions involving hydrazine derivatives and sodium azide.

- Coupling Reactions: Subsequent steps involve coupling with nitrofuran derivatives under controlled conditions to ensure high yields and purity .

Characterization Techniques

Characterization of the synthesized compound is performed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the structural integrity and purity of the compound, essential for validating its potential applications .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy Study | Demonstrated significant inhibition of bacterial growth in vitro. Suggested mechanisms include enzyme inhibition related to folate synthesis pathways. |

| Anti-inflammatory Research | Showed reduction in inflammatory markers in animal models, indicating potential therapeutic applications for chronic inflammatory diseases. |

| Optical Property Analysis | Explored nonlinear optical responses using computational modeling; suggested suitability for photonic applications based on structural analysis. |

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules from the evidence, focusing on synthesis, substituent effects, and biological activity.

Structural Analogues with Tetrazole Moieties

Notes:

- The target compound’s nitrofuran group distinguishes it from Compound 8 (chlorotrityl/ester) and Compound 49 (nitramine), suggesting divergent applications (pharmacology vs. energetic materials) .

Nitrofuran-Containing Derivatives

Key Differences :

- The target compound’s carboxamide linkage (vs. 4a ’s carbohydrazone) may improve metabolic stability, as amides are less prone to hydrolysis than hydrazones .

- The nitrofuran group in 4a demonstrated antifungal activity (MIC = 35.5 µg/mL), suggesting the target compound could share similar efficacy pending testing .

Cytotoxicity and Solubility Comparisons

highlights cytotoxicity data for a structurally distinct pyrrolidine carboxamide analog with a 3,4-dimethylphenyl group:

Q & A

Advanced Research Question

- Antimicrobial testing : The nitrofuran moiety suggests potential nitroreductase-mediated activity. Use E. coli or S. aureus models with MIC (minimum inhibitory concentration) assays under anaerobic/aerobic conditions .

- Cytotoxicity controls : Parallel assays on HEK or Vero cells quantify selectivity (e.g., CC₅₀ values). highlights plaque reduction as a metric, adjusted for DMSO solvent effects (<1% v/v) .

- Mechanistic studies : Fluorescence-based ROS detection or NADH oxidation assays elucidate nitro group activation pathways.

How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Advanced Research Question

- Substituent effects : Modify the 3,4-dimethylphenyl group (e.g., halogenation or methoxy substitution) to assess steric/electronic impacts. used Hansch analysis to link logP and electron-withdrawing groups to antiallergic activity .

- Tetrazole alternatives : Replace the tetrazole with carboxylate or sulfonamide bioisosteres to compare target binding (e.g., angiotensin II receptor antagonists in ) .

- Nitrofuran replacement : Test furan, thiophene, or pyrole analogs to reduce nitro-associated toxicity while retaining activity .

How should researchers resolve contradictions in biological activity data across different studies?

Advanced Research Question

- Assay standardization : Discrepancies may arise from varying protocols (e.g., cell lines, serum concentrations). Replicate experiments using WHO-recommended guidelines.

- Metabolic interference : Test metabolites (e.g., amine derivatives from nitro reduction) using LC-MS to identify active/inactive forms .

- By-product analysis : Contaminants from synthesis (e.g., ’s dimeric by-product) can skew results; repurify compounds before retesting .

What strategies improve the metabolic stability of this compound in preclinical studies?

Advanced Research Question

- Prodrug design : Esterify the carboxamide (e.g., methyl ester) to enhance permeability, with hydrolysis in vivo regenerating the active form .

- Cytochrome P450 inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic hotspots. Introduce fluorine or methyl groups to block oxidation .

- Plasma stability assays : Incubate with liver microsomes or plasma to quantify half-life. Adjust substituents (e.g., bulky tert-butyl groups) to slow degradation .

How can computational modeling predict binding modes or off-target effects?

Advanced Research Question

- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with suspected targets (e.g., bacterial nitroreductases or GPCRs). ’s angiotensin II analogs provide template structures .

- Pharmacophore mapping : Identify critical features (e.g., tetrazole’s acidity, nitro group’s electrophilicity) for virtual screening of derivatives.

- Toxicity prediction : Tools like ProTox-II assess hepatotoxicity or mutagenicity risks, guiding structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.